![molecular formula C21H18N4O2S4 B2363584 N-(3-Methylsulfanylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamid CAS No. 1021215-56-4](/img/structure/B2363584.png)
N-(3-Methylsulfanylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, a sulfanylidene group, and various aromatic substituents
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
This compound belongs to the class of thiazolopyrimidines and is characterized by a thiazolo[4,5-d]pyrimidine core with various functional groups that contribute to its biological activity. The molecular formula is C21H17N4O2S3 with a molecular weight of 472.6 g/mol. The unique structure allows for diverse interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Its mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, this compound effectively halts cell division, making it a candidate for cancer therapy.
Case Study: Inhibition of CDKs
- A study demonstrated that derivatives of thiazolopyrimidine compounds exhibited significant inhibition of CDK activity in various cancer cell lines. The IC50 values indicated potent activity comparable to existing chemotherapeutics.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. The presence of the sulfanylidene group plays a critical role in modulating inflammatory responses.
Mechanism of Action
- The compound inhibits cyclooxygenase (COX) enzymes, reducing the production of prostaglandin E2 (PGE2), a key mediator in inflammation. This inhibition can lead to decreased inflammation and pain relief.
Case Study: COX Inhibition
- Research indicated that similar thiazolopyrimidine derivatives reduced COX-2 activity significantly, with some compounds achieving IC50 values as low as 0.04 μmol, suggesting strong anti-inflammatory properties.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common synthetic route includes:
- Condensation Reaction : Reacting 2-methylbenzaldehyde with thiourea forms the thiazolo[4,5-d]pyrimidine core.
- Subsequent Reactions : This intermediate is then reacted with 3-(methylsulfanyl)aniline and acetic anhydride to yield the final product.
Reaction Conditions
- Solvents such as ethanol or dimethylformamide are commonly used along with catalysts like p-toluenesulfonic acid to facilitate the reactions.
Summary of Applications
Application | Mechanism of Action | Key Findings |
---|---|---|
Anticancer | Inhibition of cyclin-dependent kinases | Potent activity in cancer cell lines |
Anti-inflammatory | Inhibition of cyclooxygenase enzymes | Significant reduction in COX-2 activity |
Synthetic Chemistry | Multi-step synthesis involving condensation reactions | Effective synthesis routes established |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step reactions. One common synthetic route includes the condensation of 2-methylbenzaldehyde with thiourea to form the thiazolo[4,5-d]pyrimidine core. This intermediate is then reacted with 3-(methylsulfanyl)aniline and acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolo[4,5-d]pyrimidine core can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism by which 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide exerts its effects involves interactions with various molecular targets. For instance, its anticancer activity is attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of CDKs, preventing their interaction with substrates and thereby halting cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolopyrimidines: Compounds with similar thiazolo[4,5-d]pyrimidine cores, such as 2-{[3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide.
Sulfanylidene Derivatives: Compounds with similar sulfanylidene groups, such as 2-{[3-(2-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide.
Uniqueness
The uniqueness of 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide lies in its specific combination of functional groups and aromatic substituents, which confer distinct chemical reactivity and biological activity
Biologische Aktivität
The compound 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a member of the thiazolopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to detail the biological activity of this compound by examining its mechanism of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a thiazolo[4,5-d]pyrimidine core with notable substituents that enhance its biological activity. The IUPAC name is as follows:
- IUPAC Name : 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
The molecular formula is C21H18N4O2S4 with a molecular weight of approximately 478.6 g/mol.
The biological activity of this compound primarily involves its interaction with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting CDKs, the compound effectively halts cell division in cancer cells. This inhibition occurs through the binding of the compound to the active site of CDKs, preventing their interaction with substrates necessary for cell cycle progression.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings suggest significant activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). An example of cytotoxicity results is shown in Table 1.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
---|---|---|
Test Compound | 73 ± 3.0 | 29 ± 2.9 |
Paclitaxel | 5.25 - 11.03 | 7.76 |
These results indicate that the test compound exhibits a promising level of cytotoxicity compared to standard chemotherapeutic agents like Paclitaxel .
Antimicrobial Activity
In addition to its anticancer properties, compounds similar to this thiazolopyrimidine have been reported to possess antimicrobial activities. The presence of sulfur and nitrogen atoms in their structure contributes to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
A recent study focused on synthesizing derivatives of thiazolopyrimidines demonstrated that modifications in substituents could enhance biological activity. For instance, derivatives with additional phthalimide moieties showed improved cytotoxic effects against HeLa cells compared to their simpler counterparts . This underscores the importance of structural optimization in enhancing biological efficacy.
Eigenschaften
IUPAC Name |
2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S4/c1-12-6-3-4-9-15(12)25-18-17(31-21(25)28)19(27)24-20(23-18)30-11-16(26)22-13-7-5-8-14(10-13)29-2/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRQZOLAVRJSMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)SC)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.